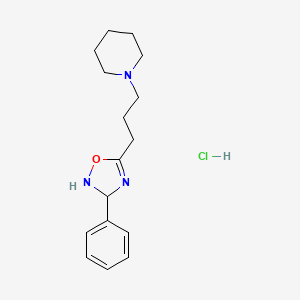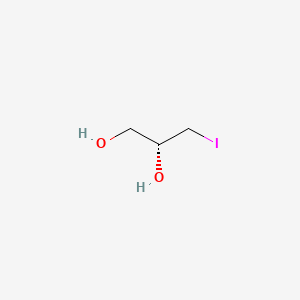
3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopropylacetyl group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, including the formation of the cyclopropylacetyl group and the introduction of the hydroxy group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the cyclopropylacetyl group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield a simpler hydrocarbon structure.
Aplicaciones Científicas De Investigación
3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(cyclopropylacetyl)-11b-hydroxy-1,11b-dihydro-2H-cyclopenta[l]phenanthren-2-one
- 3,3a-dihydro-1(2H)-azulenone
Uniqueness
3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one is unique due to its specific structural features, such as the cyclopropylacetyl group and the hydroxy group
Propiedades
Número CAS |
113576-40-2 |
|---|---|
Fórmula molecular |
C22H18O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(2-cyclopropylacetyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C22H18O3/c23-18(11-13-9-10-13)20-19(24)12-22(25)17-8-4-3-6-15(17)14-5-1-2-7-16(14)21(20)22/h1-8,13,25H,9-12H2 |
Clave InChI |
SMCSDTAUVCKFTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(=O)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3(CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















